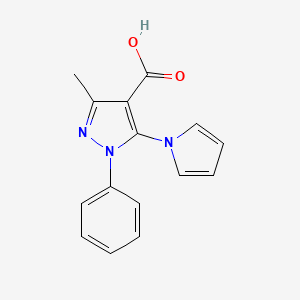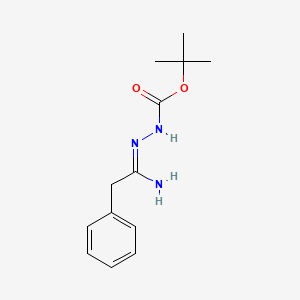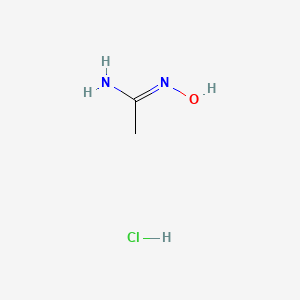
(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine
描述
(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine (R-4-BPT) is a structural analog of the neurotransmitter dopamine and is used in a variety of scientific research applications. It is a chemical compound that has been studied in both in vitro and in vivo models, and it is used as a tool to study the effects of dopamine on various biochemical and physiological processes.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine involves the use of a chiral auxiliary to obtain the desired stereochemistry. The synthesis will involve a series of reactions including Grignard reaction, reduction, and cyclization.
Starting Materials
4-benzyloxybenzaldehyde, 1-phenylethylamine, ethylmagnesium bromide, sodium borohydride, acetic acid, sodium hydroxide, tetrahydrofuran, diethyl ether, wate
Reaction
Step 1: Preparation of chiral auxiliary - (R)-1-phenylethylamine is reacted with acetic acid to form the corresponding acetate. The acetate is then reacted with sodium borohydride to obtain the chiral auxiliary., Step 2: Grignard reaction - 4-benzyloxybenzaldehyde is reacted with ethylmagnesium bromide to form the corresponding alcohol., Step 3: Reduction - The alcohol obtained in step 2 is reduced using sodium borohydride to form the corresponding alcohol., Step 4: Cyclization - The alcohol obtained in step 3 is reacted with sodium hydroxide in tetrahydrofuran to form the desired product - (R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine.
科学研究应用
(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine is used in a variety of scientific research applications. It is used to study the effects of dopamine on various biochemical and physiological processes, such as the inhibition of adenosine uptake and the modulation of calcium channels. It is also used to study the effects of dopamine on behavior, as well as the effects of dopamine on learning and memory. Additionally, it is used to study the effects of dopamine on cell signaling pathways.
作用机制
(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine is a dopamine agonist, meaning it binds to dopamine receptors and activates them. It binds to both D1-like and D2-like dopamine receptors, and it is thought to activate dopamine-dependent pathways. It is believed to act as a partial agonist at D2-like receptors, meaning it activates the receptor but to a lesser degree than dopamine. It is also believed to act as a full agonist at D1-like receptors, meaning it activates the receptor to the same degree as dopamine.
生化和生理效应
(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit adenosine uptake, modulate calcium channels, and induce the release of dopamine and other neurotransmitters. It has also been shown to have effects on behavior, learning, and memory, as well as on cell signaling pathways.
实验室实验的优点和局限性
(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine has several advantages for laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it has a high affinity for dopamine receptors, making it an ideal tool for studying the effects of dopamine on various biochemical and physiological processes. However, there are some limitations to using (R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine in laboratory experiments. It is not selective for dopamine receptors, meaning it may activate other receptors and pathways. Additionally, its effects on behavior, learning, and memory are not yet fully understood.
未来方向
There are several potential future directions for research on (R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine. Further research could be done to better understand the mechanism of action of (R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine and its effects on behavior, learning, and memory. Additionally, research could be done to develop more selective compounds that are more specific for dopamine receptors. Furthermore, research could be done to explore the potential therapeutic applications of (R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine, such as in the treatment of neurological disorders. Finally, research could be done to develop more efficient synthesis methods for (R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine.
属性
IUPAC Name |
1-[(1R)-1-phenylethyl]-4-(4-phenylmethoxyphenyl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-21(23-10-6-3-7-11-23)27-18-16-25(17-19-27)24-12-14-26(15-13-24)28-20-22-8-4-2-5-9-22/h2-16,21H,17-20H2,1H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXINDPIOCYKBQG-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(=CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CCC(=CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432687 | |
| Record name | 4-[4-(Benzyloxy)phenyl]-1-[(1R)-1-phenylethyl]-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine | |
CAS RN |
257928-43-1 | |
| Record name | 4-[4-(Benzyloxy)phenyl]-1-[(1R)-1-phenylethyl]-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B1311535.png)









![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)

